Aminopeptidase N (APN/CD13) Binding Affinity: 3-Amino-5-methyl-hexan-2-one vs. Bestatin and Alpha-Keto Amide Lead
In the foundational aminopeptidase inhibitor study by Ocain and Rich (J. Med. Chem. 1992), the (S)-enantiomer of 3-amino-5-methyl-hexan-2-one (BDBM50008429) was tested for binding affinity against human aminopeptidase N (APN, microsomal aminopeptidase) and yielded a Ki of 430,000 nM (430 μM) [1][2]. This represents an approximately 25-fold weaker affinity compared to bestatin (ubenimex), a well-characterized natural product aminopeptidase inhibitor, which inhibits APN with an IC₅₀ of 16.9 μM (16,900 nM) [3]. Compared to the alpha-keto amide lead compound (Phe-Leu analogue 2) from the same study, which exhibited a Ki of 2.5 μM (2,500 nM) for microsomal aminopeptidase, 3-amino-5-methyl-hexan-2-one is approximately 172-fold less potent [1]. Against aminopeptidase B (arginyl aminopeptidase), the compound showed Ki > 1,000,000 nM (>1 mM), and against aspartyl aminopeptidase Ki > 600,000 nM, confirming its profile as a consistently weak binder across the aminopeptidase family [2][4].
| Evidence Dimension | Aminopeptidase N (APN/CD13) binding affinity |
|---|---|
| Target Compound Data | Ki = 430,000 nM (430 μM) for (3S)-3-amino-5-methylhexan-2-one against human APN |
| Comparator Or Baseline | Bestatin: IC₅₀ = 16.9 μM (16,900 nM) for APN [3]; Alpha-keto amide lead (Phe-Leu analogue 2): Ki = 2.5 μM (2,500 nM) for microsomal aminopeptidase [1] |
| Quantified Difference | ~25-fold weaker than bestatin; ~172-fold weaker than alpha-keto amide lead compound for APN; >1,000-fold weaker than bestatin against aminopeptidase B |
| Conditions | Human aminopeptidase N (microsomal aminopeptidase, CD13); Ki determined by enzyme inhibition assay as reported in J. Med. Chem. 1992, 35, 451-456; data curated in BindingDB and ChEMBL |
Why This Matters
The quantitatively established weak-binding profile makes this compound a validated negative control for aminopeptidase inhibitor screening campaigns, where a characterized inactive/weak comparator is essential for assay validation and structure-activity relationship (SAR) interpretation.
- [1] Ocain TD, Rich DH. alpha-Keto amide inhibitors of aminopeptidases. J Med Chem. 1992 Feb 7;35(3):451-6. doi: 10.1021/jm00081a005. PMID: 1738140. View Source
- [2] BindingDB. BDBM50008429 – Ki = 430,000 nM for Aminopeptidase N (Homo sapiens). Data from Ocain & Rich, J Med Chem 35:451-6 (1992). View Source
- [3] Bertin Bioreagent. Bestatin (CAT N°: 21217) – Aminopeptidase N IC₅₀ = 16.9 μM. Product technical datasheet. View Source
- [4] IDRBlab / TTD. Target Poor or Non Binder(s) Information – Aspartyl aminopeptidase (DNPEP): (3S)-3-Amino-5-methylhexan-2-one Ki > 600,000 nM. Data from Ocain & Rich, 1992. View Source
